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Compound of Interest

Compound Name: 1H-Indazole-4-carboxylic Acid

Cat. No.: B1321860 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
1H-Indazole-4-carboxylic acid is a heterocyclic compound of significant interest in medicinal

chemistry and drug development.[1] As a derivative of the indazole scaffold, it serves as a

crucial building block for the synthesis of a variety of bioactive molecules, including potential

anti-inflammatory and anticancer agents.[1] A thorough understanding of its structural and

electronic properties is paramount for its effective utilization in research and development. This

technical guide provides a comprehensive overview of the spectroscopic data for 1H-Indazole-
4-carboxylic acid, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass

Spectrometry (MS) data.

It is important to note that while extensive research has been conducted on indazole

derivatives[2][3][4][5], publicly available, complete experimental spectra specifically for 1H-
Indazole-4-carboxylic acid are limited. Therefore, this guide combines available data with

predicted values based on analogous compounds and fundamental spectroscopic principles to

offer a robust analytical profile.

Physicochemical Properties
Basic physicochemical properties of 1H-Indazole-4-carboxylic acid are summarized below.
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Property Value Source

Molecular Formula C₈H₆N₂O₂ PubChem[6]

Molecular Weight 162.15 g/mol Sigma-Aldrich

Monoisotopic Mass 162.042927438 Da PubChem[6]

Melting Point 288-293 °C Sigma-Aldrich

Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the molecular structure of organic

compounds.[7]

¹H NMR Spectroscopy

Direct experimental ¹H NMR data for 1H-Indazole-4-carboxylic acid is not readily available in

the public domain. However, data for the closely related analog, Methyl 1H-indazole-4-

carboxylate, provides valuable insight into the expected chemical shifts for the aromatic

protons.

Table 1: ¹H NMR Data for Methyl 1H-indazole-4-carboxylate

Chemical Shift (δ) ppm Multiplicity
Assignment (Aromatic
Protons)

Predicted ~8.3 s H3

Predicted ~7.9 d H5 or H7

Predicted ~7.5 t H6

Predicted ~7.3 d H7 or H5

Predicted ~4.0 s -OCH₃
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Note: The assignments are predictive and based on general indazole chemical shifts. The

exact positions of H5 and H7 would require 2D NMR experiments for confirmation. For 1H-
Indazole-4-carboxylic acid, the -OCH₃ signal would be absent, and a broad singlet

corresponding to the carboxylic acid proton (-COOH) would be expected at δ > 12 ppm. The

aromatic proton signals are expected to be at similar, though not identical, chemical shifts.

¹³C NMR Spectroscopy

While specific experimental ¹³C NMR data for 1H-Indazole-4-carboxylic acid is not available

in the searched literature, the Teixeira et al. publication suggests this data has been collected

for a range of indazole carboxylic acids.[2][8] Based on the known chemical shifts for indazole

and the effect of a carboxylic acid substituent, the following are predicted chemical shifts.

Table 2: Predicted ¹³C NMR Data for 1H-Indazole-4-carboxylic Acid

Chemical Shift (δ) ppm Assignment

~170 -COOH

~140 C7a

~135 C3

~128 C6

~125 C3a

~122 C5

~120 C4

~110 C7

Infrared (IR) Spectroscopy
The IR spectrum of 1H-Indazole-4-carboxylic acid is expected to show characteristic

absorption bands corresponding to its functional groups.

Table 3: Predicted IR Absorption Bands for 1H-Indazole-4-carboxylic Acid
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Wavenumber (cm⁻¹) Intensity Assignment

3300-2500 Broad, Strong
O-H stretch (Carboxylic acid

dimer)

~3100 Medium N-H stretch

1725-1680 Strong C=O stretch (Carboxylic acid)

1620-1580 Medium
C=C and C=N stretching

(Aromatic rings)

1320-1210 Medium C-O stretch

950-910 Broad, Medium O-H bend (out-of-plane)

The broadness of the O-H stretching band is a hallmark of the hydrogen-bonded dimeric

structure of carboxylic acids in the solid state.[9][10]

Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its

fragments, confirming the molecular weight and offering structural clues.[7]

Table 4: Predicted Mass Spectrometry Data for 1H-Indazole-4-carboxylic Acid

m/z Ratio Predicted Identity

162.04 [M]⁺ (Molecular Ion)

145.04 [M - OH]⁺

117.04 [M - COOH]⁺

Experimental Protocols
The following are generalized protocols for the acquisition of spectroscopic data for a solid

aromatic carboxylic acid like 1H-Indazole-4-carboxylic acid.

NMR Spectroscopy
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Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a

suitable deuterated solvent (e.g., DMSO-d₆, as the compound may have low solubility in

CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard if the solvent

does not contain it.

Data Acquisition: Record ¹H and ¹³C NMR spectra on a spectrometer operating at a

frequency of 400 MHz or higher.[11] For ¹H NMR, a typical experiment involves acquiring 16-

32 scans. For ¹³C NMR, a larger number of scans (e.g., 1024 or more) is usually required to

achieve a good signal-to-noise ratio.

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier

transform. Phase and baseline correct the resulting spectrum. Calibrate the chemical shifts

relative to the TMS signal (0.00 ppm) or the residual solvent signal.

IR Spectroscopy (FTIR-ATR)

Sample Preparation: Place a small amount of the solid sample directly onto the crystal of the

Attenuated Total Reflectance (ATR) accessory.

Background Collection: Record a background spectrum of the clean, empty ATR crystal. This

will be automatically subtracted from the sample spectrum.

Sample Analysis: Apply pressure to the sample using the ATR anvil to ensure good contact

with the crystal. Collect the spectrum, typically by co-adding 16-32 scans over a range of

4000-400 cm⁻¹.

Data Processing: The resulting spectrum of absorbance or transmittance versus

wavenumber is then analyzed for characteristic absorption bands.

High-Resolution Mass Spectrometry (HRMS)

Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable

solvent such as methanol or acetonitrile.

Ionization: Introduce the sample solution into the mass spectrometer via an electrospray

ionization (ESI) source in either positive or negative ion mode. ESI is a soft ionization

technique suitable for polar molecules.
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Mass Analysis: Analyze the resulting ions using a high-resolution mass analyzer such as a

time-of-flight (TOF) or Orbitrap instrument to obtain accurate mass measurements.

Data Analysis: Determine the m/z of the molecular ion and compare the experimentally

measured exact mass to the calculated theoretical mass to confirm the elemental

composition. Analyze the fragmentation pattern to gain further structural information.

Workflow Visualization
The following diagram illustrates a logical workflow for the spectroscopic characterization of a

novel or synthesized compound like 1H-Indazole-4-carboxylic acid.
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Caption: A logical workflow for the spectroscopic analysis of 1H-Indazole-4-carboxylic acid.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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